N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a synthetic amide derivative characterized by a hybrid structure incorporating both pyrrole and furan moieties. The compound features a hydroxypropyl linker connecting the 1-methylpyrrole group to the 2,5-dimethylfuran-3-carboxamide backbone. Its synthesis likely involves condensation reactions between activated furan carboxylates and pyrrole-containing amines, analogous to methods used for structurally related intermediates in alkaloid synthesis .
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-9-12(11(2)20-10)15(19)16-7-6-14(18)13-5-4-8-17(13)3/h4-5,8-9,14,18H,6-7H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQILLWFGCLCSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the carboxamide group. The pyrrole ring is then attached through a series of condensation and substitution reactions. Common reagents used in these reactions include acids, bases, and various organic solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share functional or structural similarities with the target molecule:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Target Compound | Pyrrole ring, furan carboxamide, hydroxypropyl linker | Unique combination of methylpyrrole and dimethylfuran |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Dimethoxyphenyl groups, carbamoylpropyl linker, quaternary ammonium chloride | Lacks heterocyclic furan/pyrrole; emphasis on aromatic ethers and charged N |
| Diampromide (N-((2-methylphenethylamino)-propyl)-propionanilide) | Phenethylamino-propyl linker, propionanilide | Simplified aromatic system; no heterocyclic components |
| Guar hydroxypropyltrimonium chloride (cosmetic analog) | Cationic guar backbone with hydroxypropyl and trimethylammonium groups | Polysaccharide-based; unrelated to small-molecule amides |
Functional and Pharmacological Comparisons
- Bioactivity: The target compound’s pyrrole and furan motifs are associated with CNS modulation or enzyme inhibition in related alkaloids . Diampromide, a narcotic analog , shares an amide-propyl linker but replaces heterocycles with simple phenyl groups, highlighting how structural variations dictate pharmacological profiles (e.g., opioid vs.
Physicochemical Properties :
- The hydroxypropyl linker in the target compound may enhance solubility compared to purely aromatic analogs (e.g., diampromide) but reduce it relative to cationic guar derivatives .
- The absence of charged groups (e.g., quaternary ammonium in ’s compound) limits its use in formulations requiring ionic interactions.
Research Findings and Data
Stability and Reactivity
- Furan Ring : Electron-deficient due to methyl groups, reducing susceptibility to electrophilic substitution compared to unsubstituted furans.
Critical Analysis of Evidence Gaps
- Limited direct data on the target compound’s biological activity or industrial applications exist in the provided evidence.
- Comparisons rely heavily on structural analogs (e.g., dimethoxyphenyl derivatives , narcotic amides ), underscoring the need for targeted studies.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrole ring and various functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections detail the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features:
- A hydroxy group that may enhance solubility and biological activity.
- A pyrrole ring , which is known for its role in various biological activities.
- A furan moiety , contributing to its chemical reactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydroxy, Pyrrole, Furan |
| Chemical Class | Carboxamide |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of furan and pyrrole can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results demonstrated an IC50 value of approximately 10 µM, indicating potent anticancer activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Mechanism of Action
The proposed mechanism involves:
- Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced expression of inflammatory mediators.
- Direct Interaction with Enzymes : It may bind to cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
Table 2: Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 10 µM in MCF7 cells | [Research Study 1] |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | [Research Study 2] |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound. For example:
- In Vivo Studies : In a mouse model of acute liver injury induced by acetaminophen, treatment with this compound at a dose of 40 mg/kg demonstrated significant protective effects against liver damage.
- Cell Culture Studies : In vitro assays showed that the compound significantly reduced cell proliferation in various cancer cell lines while promoting apoptosis.
Table 3: Summary of Research Findings
| Study Type | Model/Cell Line | Result |
|---|---|---|
| In Vivo | Mouse model | Significant liver protection (40 mg/kg) |
| In Vitro | MCF7 cancer cells | IC50 = 10 µM; apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
